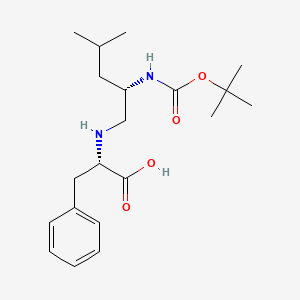

Boc-Leu-psi(CH2NH)-Phe-OH

説明

The exact mass of the compound Boc-Leu-psi(CH2NH)-Phe-OH is 364.23620751 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-Leu-psi(CH2NH)-Phe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Leu-psi(CH2NH)-Phe-OH including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O4/c1-14(2)11-16(22-19(25)26-20(3,4)5)13-21-17(18(23)24)12-15-9-7-6-8-10-15/h6-10,14,16-17,21H,11-13H2,1-5H3,(H,22,25)(H,23,24)/t16-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTAXVACNOZSLH-IRXDYDNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CN[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Boc-Leu-ψ(CH₂NH)-Phe-OH: A Peptidomimetic Building Block

Introduction: Beyond the Native Peptide Bond

In the landscape of modern drug discovery and chemical biology, native peptides, despite their high specificity and biological activity, are often hampered by poor metabolic stability and limited bioavailability.[1][2] Their susceptibility to enzymatic degradation by proteases necessitates the development of "peptidomimetics"—molecules that mimic the structure and function of natural peptides but possess enhanced pharmacological properties.[1] This guide focuses on a key peptidomimetic building block, Boc-Leu-ψ(CH₂NH)-Phe-OH , a dipeptide analogue where the scissile amide bond between Leucine (Leu) and Phenylalanine (Phe) is replaced by a reduced amide isostere, the methyleneamino group [-CH₂-NH-].

This modification fundamentally alters the molecule's chemical and physical properties, conferring resistance to proteolysis while introducing significant conformational flexibility.[3] As such, Boc-Leu-ψ(CH₂NH)-Phe-OH serves as a critical tool for researchers and drug development professionals aiming to create more robust and effective peptide-based therapeutics, particularly enzyme inhibitors and modulators of protein-protein interactions.

Molecular Profile and Structural Analysis

Boc-Leu-ψ(CH₂NH)-Phe-OH is a precisely engineered molecule designed for use in peptide synthesis. Its structure incorporates three key features: an N-terminal protecting group, a modified peptide backbone, and standard amino acid residues.

-

N-Boc Group: The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group is a cornerstone of peptide chemistry, preventing unwanted reactions at the N-terminal amine during coupling and chain elongation.[4][5]

-

Amino Acid Residues: The structure is based on the amino acids L-Leucine, a hydrophobic aliphatic residue, and L-Phenylalanine, a hydrophobic aromatic residue. The specific side chains are crucial for molecular recognition at biological targets.[]

-

Reduced Amide Bond [ψ(CH₂NH)]: The central innovation is the replacement of the peptide bond's carbonyl group (C=O) with a methylene group (CH₂). This single change is responsible for the molecule's unique properties as a peptidomimetic.

Core Properties

The fundamental properties of Boc-Leu-ψ(CH₂NH)-Phe-OH are summarized below, providing a quick reference for experimental design.

| Property | Value | Source |

| IUPAC Name | (S)-2-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-4-methylpentan-2-yl)amino)-3,3-dimethylbutanoic acid | (Generated) |

| Molecular Formula | C₂₀H₃₂N₂O₄ | [7] |

| Molecular Weight | 364.49 g/mol | [7] |

| Appearance | White to off-white powder | [7] |

| Purity (Typical) | ≥99.0% (HPLC) | [7] |

| Storage | Store at 0-8 °C | [7] |

Chemical Structure

The chemical structure of Boc-Leu-ψ(CH₂NH)-Phe-OH is depicted below.

Caption: Chemical structure of Boc-Leu-ψ(CH₂NH)-Phe-OH.

The Core Innovation: The Reduced Amide Isostere [ψ(CH₂NH)]

The defining feature of this molecule is the isosteric replacement of the amide bond. Bioisosterism is a cornerstone of medicinal chemistry, where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's overall characteristics.[1]

Limitations of the Natural Amide Bond

The natural amide bond (-CO-NH-), while essential for protein structure, has two major drawbacks in therapeutic peptides:

-

Proteolytic Susceptibility: It is the primary target for cleavage by a wide range of protease enzymes in the body, leading to rapid degradation and a short biological half-life.[1]

-

Conformational Rigidity: Due to resonance, the amide bond is planar and has a partial double-bond character, which restricts the conformational freedom of the peptide backbone.

Advantages of the Methyleneamino [-CH₂-NH-] Linkage

The reduced amide bond effectively addresses these limitations.[3]

-

Enzymatic Resistance: The absence of the carbonyl group renders the linkage unrecognizable to most proteases, dramatically increasing the molecule's metabolic stability.

-

Increased Flexibility: The conversion of the sp²-hybridized carbonyl carbon to a sp³-hybridized methylene carbon removes the bond's planarity and introduces three freely rotatable single bonds, significantly increasing the conformational flexibility of the backbone.[3] This allows the peptidomimetic to adopt conformations that may not be accessible to the parent peptide, potentially leading to enhanced binding affinity or altered receptor signaling.

-

Preserved Hydrogen Bonding: The amide proton (NH) is retained, allowing the isostere to still act as a hydrogen bond donor, a critical interaction for many ligand-receptor binding events.[3]

Caption: Comparison of a natural amide bond and a reduced amide isostere.

Synthetic Strategy

The synthesis of Boc-Leu-ψ(CH₂NH)-Phe-OH is achieved through a multi-step process, with the key transformation being a reductive amination to form the methyleneamino linkage. This approach provides a reliable and scalable method for producing this valuable building block.

Detailed Experimental Protocol

Step 1: Preparation of N-Boc-L-Leucinal (Aldehyde)

-

Start with N-Boc-L-Leucine (Boc-Leu-OH).

-

Activate the carboxylic acid using a reagent like N,N'-dicyclohexylcarbodiimide (DCC) or by converting it to a mixed anhydride.

-

Reduce the activated carboxyl group to the corresponding aldehyde. A common method is the reduction of the corresponding Weinreb amide or ester with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) to prevent over-reduction to the alcohol.

Step 2: Preparation of L-Phenylalanine Methyl Ester (H-Phe-OMe)

-

Dissolve L-Phenylalanine in methanol (MeOH).

-

Add thionyl chloride (SOCl₂) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Evaporate the solvent to yield the hydrochloride salt of the methyl ester (H-Phe-OMe·HCl).

Step 3: Reductive Amination

-

Dissolve N-Boc-L-Leucinal and H-Phe-OMe·HCl in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt.

-

Add a mild reducing agent, typically sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is often preferred due to its selectivity and tolerance of mildly acidic conditions.

-

Stir the reaction at room temperature for several hours until the formation of Boc-Leu-ψ(CH₂NH)-Phe-OMe is complete.

Step 4: Saponification (Ester Hydrolysis)

-

Dissolve the crude product from Step 3 in a mixture of an organic solvent (e.g., methanol or THF) and water.

-

Add an aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir at room temperature.

-

Monitor the reaction by TLC until the starting ester is fully consumed.

-

Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl or citric acid) to a pH of ~3-4 to protonate the carboxylate.

-

Extract the final product, Boc-Leu-ψ(CH₂NH)-Phe-OH, with an organic solvent like ethyl acetate.

-

Dry the organic layer, evaporate the solvent, and purify the final compound using column chromatography or recrystallization.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of Boc-Leu-ψ(CH₂NH)-Phe-OH.

Applications in Research and Drug Development

Boc-Leu-ψ(CH₂NH)-Phe-OH is not an end-product therapeutic but rather a specialized building block for constructing more complex peptidomimetics. Its applications are primarily in preclinical research and drug discovery.

-

Enzyme Inhibitor Design: The reduced amide bond is an excellent mimic of the tetrahedral transition state of amide bond hydrolysis.[3] This makes molecules containing this isostere potent transition-state analogue inhibitors of proteases, such as renin, HIV protease, and cathepsins.[1][3]

-

Probing Protein-Protein Interactions (PPIs): By incorporating this building block into a peptide sequence known to mediate a PPI, researchers can create metabolically stable probes to study these interactions in cellular environments without rapid degradation.

-

Development of Receptor Agonists/Antagonists: The increased conformational flexibility can be exploited to design peptidomimetics that bind to G-protein coupled receptors (GPCRs) with high affinity and improved pharmacological profiles. Reduced amide isosteres have been successfully used to develop somatostatin agonists and bombesin antagonists.[3]

-

Custom Peptide Libraries: The compound can be used in the synthesis of diverse peptide libraries for high-throughput screening to identify new bioactive compounds with enhanced drug-like properties.[8]

Analytical Characterization

To ensure the identity, purity, and quality of synthesized Boc-Leu-ψ(CH₂NH)-Phe-OH, a suite of standard analytical techniques is employed:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and monitor the progress of reactions. A purity of ≥99% is often required for subsequent use in peptide synthesis.[7]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound, verifying that the correct product has been synthesized.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise chemical structure, including the successful formation of the -CH₂-NH- linkage, which has a distinct spectral signature compared to a standard amide bond.

Conclusion

Boc-Leu-ψ(CH₂NH)-Phe-OH represents a sophisticated and powerful tool in the arsenal of medicinal chemists and drug developers. By replacing a standard amide bond with a proteolytically stable and conformationally flexible methyleneamino isostere, it provides a direct solution to the inherent limitations of natural peptides as therapeutic agents. Its utility as a building block for creating advanced enzyme inhibitors, biological probes, and receptor modulators underscores the importance of rational molecular design in the ongoing quest for novel and more effective medicines.

References

-

Designing Peptidomimetics. UPCommons. [Link]

-

Design and synthesis of amidine-type peptide bond isosteres: application of nitrile oxide derivatives as active ester equivalents in peptide and peptidomimetics synthesis. PubMed. [Link]

-

Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. [Link]

-

N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses Procedure. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. [Link]

-

Design, synthesis and evaluation of bioactivity of peptidomimetics based on chloroalkene dipeptide isosteres. PubMed. [Link]

-

Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl. Indian Academy of Sciences. [Link]

-

Boc-Met-Leu-Phe-OH | C25H39N3O6S. PubChem - NIH. [Link]

-

Boc-nh-leu-(s)phe-oh (C19H28N2O5S). PubChemLite. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel peptide derivatives. Scholars Research Library. [Link]

-

Boc-Phe-OH [13734-34-4]. Aapptec Peptides. [Link]

-

Supplementary information. The Royal Society of Chemistry. [Link]

-

Fmoc-L-Phe(3-CH2NH-Boc)-OH [266999-24-0]. Aapptec Peptides. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of bioactivity of peptidomimetics based on chloroalkene dipeptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. upcommons.upc.edu [upcommons.upc.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

Synthesis and Characterization of the Boc-Leu-ψ(CH₂NH)-Phe-OH Dipeptide Isostere: A Technical Blueprint for Peptidomimetic Drug Design

Executive Summary

The intrinsic susceptibility of native peptide bonds to rapid proteolytic cleavage remains a primary bottleneck in the clinical translation of peptide-based therapeutics. The strategic replacement of the scissile amide bond (-CONH-) with a reduced amide isostere (-CH₂NH-, formally designated as ψ[CH₂NH]) fundamentally alters the pharmacokinetic and pharmacodynamic profile of the molecule. This technical whitepaper details the rational design, retrosynthetic architecture, and validated step-by-step synthesis of the Boc-Leu-ψ(CH₂NH)-Phe-OH dipeptide isostere, a critical pharmacophore in the development of robust protease inhibitors.

The Biochemical Imperative for Reduced Amide Isosteres

The integration of a ψ[CH₂NH] reduced amide isostere into a polyamide chain is a proven strategy for overcoming enzymatic degradation while simultaneously enhancing target affinity 1[1]. The causality behind this biochemical advantage is threefold:

-

Absolute Protease Resistance: The methyleneamine linkage lacks the carbonyl oxygen required for nucleophilic attack by catalytic residues, rendering it entirely refractory to hydrolytic cleavage by endogenous proteases.

-

Transition State Mimicry: At physiological pH, the secondary amine is protonated (pKa ~ 8.5–9.0). This cationic, tetrahedral center closely mimics the geometry and electrostatic distribution of the high-energy tetrahedral intermediate formed during aspartyl protease-mediated amide hydrolysis. This mimicry is widely exploited in the design of inhibitors for human renin, HIV protease, and β-site amyloid precursor protein cleaving enzyme (BACE1) 2[2].

-

Enhanced Cellular Permeability: The introduction of a basic amine functionality has been empirically shown to improve cellular permeability compared to the native peptide, a critical factor for intracellular or central nervous system targets 3[3]. Furthermore, structural studies reveal that the amine functionality forms tight hydrogen bonds with active site aspartic acids (e.g., Asp228 in BACE1), anchoring the inhibitor within the binding pocket 4[4].

Biological rationale for reduced amide isosteres in protease inhibition.

Retrosynthetic Architecture & Causality

The construction of the Boc-Leu-ψ(CH₂NH)-Phe-OH isostere relies on a highly convergent reductive amination strategy. Direct reduction of carboxylic acids to aldehydes is notoriously difficult and prone to over-reduction. Therefore, our retrosynthetic pathway leverages the formation of a Weinreb amide (N-methoxy-N-methylamide). This intermediate forms a stable 5-membered chelate with the reducing agent (LiAlH₄), preventing collapse and subsequent over-reduction until the reaction is quenched.

Following aldehyde generation, reductive amination with H-Phe-OMe is facilitated by Sodium Triacetoxyborohydride (NaBH(OAc)₃) in anhydrous 1,2-Dichloroethane (DCE). NaBH(OAc)₃ is specifically selected over Sodium Cyanoborohydride (NaBH₃CN) due to its superior chemoselectivity; it rapidly reduces the transient iminium ion while leaving the unreacted aliphatic aldehyde intact, thereby suppressing the formation of unwanted alcohol byproducts 5[5].

Retrosynthetic workflow and forward synthesis of Boc-Leu-psi(CH2NH)-Phe-OH.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, every protocol below is designed as a self-validating system incorporating specific In-Process Controls (IPCs) to confirm reaction causality before proceeding to the next step.

Step 1: Synthesis of Boc-Leu-N(OMe)Me (Weinreb Amide)

-

Protocol: Dissolve Boc-Leu-OH (1.0 eq) in anhydrous Dichloromethane (DCM). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at room temperature to generate the active ester. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 12 hours. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

-

Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The product should appear as a single UV-inactive spot that stains faintly with iodine but is strictly negative for Ninhydrin (confirming the absence of unreacted amine).

Step 2: Controlled Reduction to Boc-Leu-CHO

-

Causality Note: Epimerization of the α-carbon is a severe risk during aldehyde formation. Operating at cryogenic temperatures (-78 °C) kinetically traps the chiral center and prevents base-catalyzed racemization.

-

Protocol: Dissolve Boc-Leu-N(OMe)Me (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert N₂ atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add LiAlH₄ (1.0 M in THF, 1.2 eq) over 20 minutes. Stir for 1 hour at -78 °C. Quench the reaction while still cold by adding saturated aqueous KHSO₄ to maintain an acidic pH. Extract with Diethyl Ether, wash with brine, dry, and concentrate. Use immediately in Step 3.

-

Validation Checkpoint: TLC (Hexane:EtOAc 7:3). Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The immediate appearance of a bright yellow/orange spot confirms the successful generation of the aldehyde.

Step 3: Reductive Amination to Boc-Leu-ψ(CH₂NH)-Phe-OMe

-

Protocol: Dissolve the freshly prepared Boc-Leu-CHO (1.0 eq) and H-Phe-OMe·HCl (1.1 eq) in anhydrous DCE. Add DIPEA (1.1 eq) to free-base the phenylalanine ester. Stir for 30 minutes at room temperature to allow for complete imine formation. Add NaBH(OAc)₃ (1.5 eq) in three portions. Stir at room temperature for 16 hours. Quench the reaction by adding saturated aqueous NaHCO₃ and extract with EtOAc 5[5]. Purify via silica gel chromatography.

-

Validation Checkpoint: LC-MS analysis of the crude mixture. The target mass for the protected isostere is [M+H]⁺ = 379.3 m/z . The absence of a peak at 216.2 m/z (Boc-Leu-ol) validates the chemoselectivity of the NaBH(OAc)₃ reagent.

Step 4: Selective Ester Saponification

-

Protocol: Dissolve Boc-Leu-ψ(CH₂NH)-Phe-OMe in a solvent mixture of THF:H₂O (3:1). Cool to 0 °C. Add LiOH·H₂O (2.0 eq). Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Acidify the mixture carefully to pH 4 using 1M Citric Acid (avoiding strong acids like HCl or TFA, which would cleave the Boc protecting group). Extract the aqueous layer thoroughly with EtOAc, dry over Na₂SO₄, and concentrate to yield the final Boc-Leu-ψ(CH₂NH)-Phe-OH product.

-

Validation Checkpoint: TLC (DCM:MeOH 9:1). Stain with Bromocresol Green. The starting methyl ester migrates near the solvent front, whereas the resulting carboxylic acid product remains near the baseline and stains bright yellow against a blue background. LC-MS target mass: [M+H]⁺ = 365.2 m/z .

Quantitative Analytics & Yield Profiles

The table below summarizes the expected quantitative yields and critical analytical markers required to verify the integrity of each synthetic intermediate.

| Intermediate / Product | Reaction Type | Typical Yield (%) | Key Analytical Marker (¹H NMR / MS) |

| Boc-Leu-N(OMe)Me | Amide Coupling | 85 - 92 | 3.78 (s, 3H, -OCH₃), 3.18 (s, 3H, -NCH₃) |

| Boc-Leu-CHO | Hydride Reduction | 75 - 85 | 9.58 (s, 1H, -CHO) |

| Boc-Leu-ψ(CH₂NH)-Phe-OMe | Reductive Amination | 60 - 70 | 2.45-2.70 (m, 2H, -CH₂-N), [M+H]⁺ 379.3 |

| Boc-Leu-ψ(CH₂NH)-Phe-OH | Saponification | 85 - 95 | Disappearance of 3.65 (s, 3H, -COOCH₃), [M+H]⁺ 365.2 |

Conclusion

The synthesis of the Boc-Leu-ψ(CH₂NH)-Phe-OH dipeptide isostere demands rigorous control over reaction conditions, particularly regarding the thermal stability of the chiral aldehyde and the chemoselectivity of the reductive amination step. By adhering to this self-validating workflow, researchers can reliably generate high-purity reduced amide isosteres. These structural motifs remain indispensable for the development of next-generation, orally bioavailable peptidomimetics targeting critical hydrolytic enzymes in oncology, neurodegeneration, and infectious diseases.

References

Sources

Engineering Proteolytic Immunity: A Technical Guide to Reduced Amide Bond Peptidomimetics

Executive Summary

As a Senior Application Scientist specializing in peptide therapeutics, I frequently encounter a fundamental bottleneck in drug development: native peptides are rapidly degraded by endogenous proteases and exhibit poor membrane permeability. To overcome these pharmacokinetic liabilities, we employ peptidomimetics. Among the most robust and structurally transformative modifications available is the reduced amide bond ( ψ[CH2NH] ) .

By replacing the labile carbonyl group of a standard peptide bond with a methylene group, we create a methyleneamine isostere[1]. This guide deconstructs the physicochemical paradigm shift induced by this substitution, outlines a self-validating synthetic protocol for solid-phase integration, and explores its applications in modern drug discovery.

The Physicochemical Paradigm Shift

When we reduce an amide bond, we do not merely change a single atom; we fundamentally alter the local electronic, steric, and electrostatic environment of the molecule. The sp2 -hybridized, planar peptide bond transitions into an sp3 -hybridized, highly flexible secondary amine.

This transformation dictates three critical causal effects:

-

Loss of the Carbonyl Oxygen : Eliminates a primary hydrogen-bond acceptor, which can alter the secondary structure (e.g., disrupting α -helices or β -sheets).

-

Gain of Basicity : The non-basic amide nitrogen ( pKa≈−1 ) becomes a basic secondary amine ( pKa≈8−10 ). At physiological pH (7.4), this nitrogen is protonated, introducing a localized cationic charge.

-

Proteolytic Immunity : Proteases rely on the electrophilic carbonyl carbon for nucleophilic attack. The absence of this carbonyl renders the ψ[CH2NH] bond entirely invisible to proteolytic cleavage[2].

Quantitative Data Summary

To guide rational drug design, the structural and electronic deviations between standard and reduced amide bonds are summarized below:

PropertyStandard Amide Bond (-CONH-)Reduced Amide Bond (-CH2NH-)C-N Bond Length~1.33 Å~1.47 ÅHybridization (C-N) sp2 sp2 (Planar) sp3 sp3 (Tetrahedral)Nitrogen pKa ~ -1.0 (Neutral at pH 7.4)~ 8.5 - 10.0 (Cationic at pH 7.4)H-Bond AcceptorYes (Carbonyl Oxygen)NoH-Bond DonorYes (Amide NH)Yes (Ammonium NH2+ at pH 7.4)Proteolytic StabilityLow (Susceptible to enzymatic cleavage)Extremely High (Protease resistant) G A Standard Amide Bond (-CONH-) B Reduction / Isosteric Replacement A->B C Reduced Amide Bond (-CH2NH-) B->C D Loss of Carbonyl O (No H-bond acceptor) C->D E sp2 to sp3 Transition (Increased Flexibility) C->E F Secondary Amine Formation (Basic pKa ~8-10) C->F G Proteolytic Stability & Altered Target Binding D->G E->G F->G Logical flow of physicochemical changes induced by amide bond reduction.

Synthetic Methodology: Solid-Phase Reductive Amination

The most efficient and scalable route to incorporate a ψ[CH2NH] isostere during Solid-Phase Peptide Synthesis (SPPS) is via the reductive amination of an Fmoc-protected amino aldehyde with a resin-bound N-terminal amine[3].

Workflow for solid-phase synthesis of reduced amide pseudopeptides via reductive amination.

Self-Validating Protocol: Reductive Amination on Solid Support

As an application scientist, I emphasize that reductive amination on a solid support is highly prone to incomplete conversion or over-alkylation if the microenvironment is not strictly controlled. The following protocol is designed as a self-validating system to ensure high-yield transformation.

Phase 1: Imine Formation

-

Resin Preparation : Swell the peptidyl-resin (bearing a free N-terminal amine) in anhydrous Dichloromethane (DCM) for 20 minutes, followed by N,N-Dimethylformamide (DMF) for 20 minutes.

-

Aldehyde Addition : Dissolve 3.0 equivalents of the desired Fmoc-amino aldehyde in DMF containing 1% (v/v) glacial acetic acid.

-

The Causality : Acetic acid acts as a mild Brønsted acid catalyst. It protonates the aldehyde carbonyl, increasing its electrophilicity to drive imine formation. Crucially, 1% acetic acid is weak enough to avoid the premature cleavage of acid-labile side-chain protecting groups (e.g., Boc, tBu)[3].

-

-

Reaction : Add the solution to the resin and agitate at room temperature for 2 hours.

Phase 2: Selective Reduction 4. Reducing Agent Addition : Drain the reaction vessel. Immediately add a solution of 3.0 equivalents of Sodium Cyanoborohydride ( NaBH3CN ) in a 1:1 mixture of DMF and Methanol (MeOH).

-

The Causality : NaBH3CN is explicitly chosen over standard Sodium Borohydride ( NaBH4 ). At mildly acidic pH (maintained by residual acetic acid), NaBH3CN selectively reduces the protonated iminium ion without reducing unreacted aldehydes into alcohols. MeOH serves as a protic co-solvent to facilitate the necessary hydride transfer[3].

-

Agitation : Shake the mixture for 3 hours at room temperature.

Phase 3: System Validation & Quality Control 6. Washing : Wash the resin extensively with DMF (3x), MeOH (3x), and DCM (3x) to remove toxic boron salts. 7. Chloranil Test (Validation Step) : Perform a Chloranil test on a few resin beads.

-

The Causality : The standard Ninhydrin (Kaiser) test yields false negatives for secondary amines. The Chloranil test specifically detects secondary amines (turning the beads dark green/blue), validating successful reduction. If the test is negative or weak, the system flags an incomplete reaction, and Steps 1-2 must be repeated.

-

Subsequent Coupling : Because the newly formed secondary amine is sterically hindered, standard coupling reagents will fail. For the next amino acid addition, use highly reactive coupling reagents (e.g., HATU/HOAt or symmetrical anhydrides) and extend the coupling time to 4-6 hours.

Applications in Drug Discovery

The strategic introduction of a reduced amide bond can rescue a failing peptide asset by turning a pharmacokinetic liability into a pharmacodynamic advantage.

-

Enzyme Inhibitors : In the development of neuronal nitric oxide synthase (nNOS) inhibitors, replacing the standard amide bond with a methyleneamine isostere not only preserved target binding but drastically increased selectivity over endothelial NOS (eNOS) by greater than 2500-fold[1]. The protonated secondary amine mimics the transition state electrostatics of the native substrate while completely resisting degradation.

-

Antimicrobial Agents : Acylated reduced amide scaffolds have been engineered to mimic host-defense peptides (HDPs). The cationic nature of the reduced bond enhances electrostatic interactions with negatively charged bacterial membranes, leading to rapid membrane disruption and cell death, without suffering from the rapid proteolytic deactivation that plagues native HDPs[2].

Conclusion

The reduced amide bond ( ψ[CH2NH] ) is not merely a structural placeholder; it is a functional upgrade. By understanding the causal relationship between the sp3 transition, the basicity of the secondary amine, and the resulting proteolytic immunity, drug development professionals can rationally design peptidomimetics that overcome the traditional boundaries of peptide therapeutics.

References

-

Title : Reduced amide bond peptidomimetics. (4S)-N-(4-amino-5-[aminoakyl]aminopentyl)-N'-nitroguanidines, potent and highly selective inhibitors of neuronal nitric oxide synthase. Source : nih.gov (Journal of Medicinal Chemistry) URL : 1

-

Title : Small Antimicrobial Agents Based on Acylated Reduced Amide Scaffold. Source : acs.org (ACS Infectious Diseases) URL :2

-

Title : Microwave heating in solid-phase peptide synthesis. Source : luxembourg-bio.com (Chemical Society Reviews) URL :3

Sources

Engineering the Backbone: The Discovery, Mechanistic Causality, and Synthesis of Reduced Amide Bond Peptides

Executive Summary

Native peptides inherently suffer from poor pharmacokinetic profiles—specifically, rapid proteolytic degradation and low membrane permeability—which severely limits their clinical utility. To circumvent these limitations, peptidomimetic engineering replaces canonical peptide bonds with bioisosteres. Among the most successful of these is the reduced amide bond ( Ψ[CH2NH] ) , also known as the methyleneamine isostere[1].

By reducing the carbonyl group of the amide to a methylene group, we fundamentally alter the hybridization, basicity, and flexibility of the peptide backbone. This whitepaper provides an in-depth technical analysis of the history, physicochemical causality, and synthetic methodologies of reduced amide bond peptides, culminating in a self-validating protocol for solid-phase reductive amination.

The Genesis of the Reduced Amide Bond

The conceptualization of the reduced amide bond was driven by the need to inhibit aspartyl proteases. In 1982, Szelke and colleagues made a historic breakthrough by designing transition-state analog inhibitors for human renin[2]. They hypothesized that replacing the scissile peptide bond with a non-hydrolyzable Ψ[CH2NH] linkage would mimic the tetrahedral geometry of the transition state during amide hydrolysis. Because the enzyme binds the transition state tighter than the ground-state substrate, this modification yielded highly potent inhibitors.

The synthetic accessibility of these pseudopeptides was revolutionized in the late 1980s when Coy and co-workers pioneered the integration of reductive amination into Solid-Phase Peptide Synthesis (SPPS)[3]. This allowed for the rapid, combinatorial generation of pseudopeptide libraries. Shortly thereafter, Martinez (1991) expanded the utility of the Ψ[CH2NH] isostere beyond enzyme inhibitors, demonstrating its capacity to stabilize endogenous signaling molecules like neurotensin against plasma degradation while retaining receptor affinity[4].

Physicochemical Causality: From sp2 to sp3

As an application scientist, I emphasize that we do not modify backbones arbitrarily; every structural change dictates a specific physicochemical outcome. The transition from a canonical amide (-CO-NH-) to a reduced amide (-CH 2 -NH-) introduces three critical mechanistic changes:

-

Loss of the Carbonyl Oxygen: The removal of the highly electronegative oxygen eliminates a primary hydrogen-bond acceptor. This reduces the desolvation penalty of the molecule, often enhancing its ability to cross lipid bilayers.

-

Shift in Nitrogen Basicity: The canonical amide nitrogen is neutral due to the delocalization of its lone pair into the carbonyl π -system ( sp2 hybridized). In the reduced amide, the nitrogen is a secondary amine ( sp3 hybridized) with a localized lone pair. With a pKa of ~8–9, it is protonated at physiological pH (7.4), introducing a localized positive charge[5].

-

Increased Backbone Flexibility: The partial double-bond character of the canonical amide restricts rotation ( ω angle ≈ 180°). The -CH 2 -NH- bond is freely rotatable, allowing the pseudopeptide to adopt conformations inaccessible to the native sequence.

Caption: Logical flow of physicochemical changes induced by the reduced amide isostere.

Quantitative Data Summary

| Property | Canonical Amide Bond (-CO-NH-) | Reduced Amide Isostere (-CH 2 -NH-) | Causality / Biological Impact |

| Hybridization | sp2 (Planar, rigid) | sp3 (Tetrahedral, flexible) | Increases backbone flexibility; allows adaptation to novel receptor pockets. |

| Basicity (pKa) | ∼ -1 (Neutral at pH 7.4) | ∼ 8.5 (Protonated at pH 7.4) | Introduces a positive charge; mimics the tetrahedral transition state of hydrolysis. |

| H-Bond Acceptor | Yes (Carbonyl Oxygen) | No | Alters target binding thermodynamics; reduces the energetic desolvation penalty. |

| Proteolytic Half-Life | Minutes to Hours | > 24 Hours (Highly Stable) | Complete resistance to peptidases at the modified scissile bond. |

Synthetic Methodologies: Solid-Phase Reductive Amination (SPRA)

The most robust method for incorporating a Ψ[CH2NH] bond is Solid-Phase Reductive Amination (SPRA)[3]. This involves the reaction of a resin-bound primary amine with an Fmoc-protected amino aldehyde, followed by in situ reduction.

Causality in Reagent Selection: We utilize Sodium Cyanoborohydride (NaBH 3 CN) or Sodium Triacetoxyborohydride (Na(OAc) 3 BH) rather than Sodium Borohydride (NaBH 4 ). Why? NaBH 4 is too aggressive and will prematurely reduce the amino aldehyde to an alcohol. NaBH 3 CN is mild and selectively reduces the protonated iminium ion (formed at pH 4–5) over the unreacted aldehyde[5].

Self-Validating Protocol for SPRA

To ensure scientific integrity, this protocol is designed as a closed-loop self-validating system using orthogonal colorimetric bead tests.

Step 1: Resin Preparation & Amine Exposure

-

Synthesize the N-terminal portion of the peptide on a solid support (e.g., Rink Amide resin) using standard Fmoc chemistry.

-

Remove the terminal Fmoc group using 20% piperidine in DMF (2 x 10 min).

-

Validation A: Perform a Kaiser (ninhydrin) test. A deep blue color confirms the presence of the free primary amine.

Step 2: Imine Formation

-

Dissolve 3.0 equivalents of the Fmoc-amino aldehyde in a mixture of DMF/MeOH (1:1) containing 1% glacial acetic acid (AcOH). Causality: The AcOH provides the mild acidic environment necessary to protonate the carbonyl oxygen, facilitating nucleophilic attack by the resin-bound amine without fully protonating the amine itself.

-

Add the solution to the resin and shake for 1 hour at room temperature to form the Schiff base (imine).

Step 3: Selective Reduction

-

Add 3.0 equivalents of NaBH 3 CN to the reaction vessel.

-

Shake for 2 to 4 hours.

-

Wash the resin extensively with DMF, MeOH, and DCM to remove boron salts.

-

Validation B: Perform a Kaiser test (should be negative/yellow, as primary amines are gone) AND a Chloranil test. A deep blue/green color in the Chloranil test confirms the successful formation of the secondary amine. This validates the reductive amination.

Step 4: Chain Elongation (Acylation of the Secondary Amine)

-

The newly formed secondary amine is highly sterically hindered. Standard coupling reagents (e.g., HBTU/DIC) will fail.

-

Dissolve 5.0 equivalents of the next Fmoc-amino acid with a highly reactive uronium salt like HATU or COMU, and 10.0 equivalents of DIPEA.

-

Couple for 4 to 12 hours.

-

Validation C: Perform a second Chloranil test. The beads must remain colorless/yellow. A negative result validates that the sterically hindered secondary amine has been successfully acylated.

Caption: Step-by-step self-validating workflow for solid-phase reductive amination of peptides.

Translational Applications in Drug Discovery

The rational integration of the Ψ[CH2NH] isostere has led to several critical breakthroughs in medicinal chemistry:

-

Aspartyl Protease Inhibitors (BACE-1 & HIV Protease): In the design of β -secretase (BACE-1) inhibitors for Alzheimer's disease, the reduced amide bond acts as a non-cleavable transition-state mimic. Crystallographic data reveals that the protonated secondary amine of the Ψ[CH2NH] isostere forms two exceptionally tight hydrogen bonds (2.4 Å and 2.7 Å) directly with the catalytic Asp228 residue in the active site, locking the enzyme in an inactive state[6]. Similar paradigms were used in early HIV protease inhibitors[7].

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: The basicity of the reduced amide nitrogen has been exploited to create highly selective nNOS inhibitors. By converting a nonbasic amide into a basic secondary amine, researchers achieved a staggering 2500-fold selectivity for nNOS over endothelial NOS (eNOS), driven by differential electrostatic interactions within the respective active sites[5].

Conclusion

The reduced amide bond ( Ψ[CH2NH] ) is not merely a structural anomaly; it is a rationally designed bioisostere that fundamentally rewrites the physicochemical rules of a peptide sequence. By mastering the causality behind its basicity, flexibility, and synthesis via solid-phase reductive amination, application scientists can systematically engineer pseudopeptides that bypass the inherent limitations of native biologics, paving the way for next-generation therapeutics.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US20100317832A1 - Aziridine aldehydes, aziridine-conjugated amino derivatives, aziridine-conjugated biomolecules and processes for their preparation - Google Patents [patents.google.com]

- 3. Peptide-directed solid-phase reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D6OB00034G [pubs.rsc.org]

- 4. Frontiers | Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to Boc-Leu-ψ(CH₂NH)-Phe-OH: Sourcing, Purity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pseudopeptide Boc-Leu-ψ(CH₂NH)-Phe-OH, a valuable tool in modern peptidomimetic chemistry and drug discovery. We will explore its core chemical and physical properties, identify reputable suppliers, and detail the analytical methodologies crucial for verifying its high purity. Furthermore, this guide will delve into the scientific rationale behind its use, focusing on the advantages conferred by the reduced amide bond isostere. Detailed experimental protocols for its application, particularly in the development of enzyme inhibitors and antimicrobial agents, will be provided to empower researchers in their pursuit of novel therapeutics.

Introduction: The Role of Pseudopeptides in Modern Drug Discovery

Peptides are fundamental signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their clinical utility is often hampered by inherent limitations, including susceptibility to proteolytic degradation, poor membrane permeability, and rapid clearance from circulation. To overcome these challenges, medicinal chemists have turned to the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.

One of the most successful strategies in peptidomimetic design is the modification of the peptide backbone, particularly the amide bond. The reduced amide bond, where the carbonyl group (C=O) is replaced by a methylene group (CH₂), is a key isosteric replacement. This modification, represented as ψ(CH₂NH), imparts several advantageous characteristics to the resulting pseudopeptide.[1]

Key Advantages of the Reduced Amide Bond:

-

Enhanced Enzymatic Stability: The absence of the scissile carbonyl group renders the peptide bond resistant to cleavage by proteases, significantly increasing the in vivo half-life of the molecule.[1][2]

-

Increased Flexibility: The tetrahedral geometry of the CH₂-NH group introduces greater conformational flexibility compared to the planar amide bond. This can be advantageous for exploring a wider range of binding conformations at a biological target.[1]

-

Improved Hydrophilicity: The introduction of a protonable secondary amine increases the hydrophilicity of the peptide backbone, which can influence solubility and pharmacokinetic properties.[1]

-

Transition State Mimicry: The reduced amide bond can act as a transition state mimetic for the tetrahedral intermediate formed during amide bond hydrolysis, making these pseudopeptides potent inhibitors of proteases.[1][2]

Boc-Leu-ψ(CH₂NH)-Phe-OH is a dipeptide mimetic that incorporates these features, making it a valuable building block for the synthesis of more complex and drug-like molecules. The N-terminal tert-butyloxycarbonyl (Boc) group provides a standard, acid-labile protecting group for use in solid-phase peptide synthesis (SPPS).

Sourcing and Purity Evaluation of Boc-Leu-ψ(CH₂NH)-Phe-OH

The success of any research or development project hinges on the quality and purity of the starting materials. For Boc-Leu-ψ(CH₂NH)-Phe-OH, it is imperative to source from reputable suppliers who can provide comprehensive analytical data to validate the product's identity and purity.

Reputable Suppliers

Several chemical suppliers specialize in amino acids, peptides, and their derivatives. When selecting a supplier for Boc-Leu-ψ(CH₂NH)-Phe-OH, researchers should consider factors such as stated purity, availability of analytical data (e.g., Certificate of Analysis), and technical support.

| Supplier | Product Name | Purity Specification |

| Chem-Impex | Boc-Leu-y(CH2NH)-Phe-OH | ≥ 99.0% (HPLC)[3] |

This table is for illustrative purposes and researchers are encouraged to contact suppliers directly for the most current information and to request certificates of analysis for specific lots.

Purity Determination: A Protocol for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of peptides and their derivatives. A reversed-phase HPLC (RP-HPLC) method is typically employed, which separates compounds based on their hydrophobicity.

Experimental Protocol: Analytical RP-HPLC for Purity Assessment

This protocol provides a general framework for the analysis of Boc-Leu-ψ(CH₂NH)-Phe-OH. Optimization may be required based on the specific HPLC system and column used.

Materials:

-

Boc-Leu-ψ(CH₂NH)-Phe-OH sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

C18 reversed-phase analytical HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

HPLC system with a UV detector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation:

-

Dissolve a small amount of Boc-Leu-ψ(CH₂NH)-Phe-OH in a suitable solvent, such as a mixture of Mobile Phase A and B, to a final concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase analytical column.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

Injection Volume: 10-20 µL.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. For example:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B (re-equilibration)

-

-

Data Analysis:

The purity of the sample is determined by integrating the area of all peaks in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A high-purity sample should exhibit a single major peak with minimal secondary peaks.

Applications in Research and Drug Development

The unique properties of Boc-Leu-ψ(CH₂NH)-Phe-OH make it a versatile building block in several areas of drug discovery.

Design of Protease Inhibitors

As mentioned, the reduced amide bond can mimic the transition state of peptide bond hydrolysis, making pseudopeptides containing this modification potent inhibitors of proteases. The Leu-Phe sequence is recognized by various proteases, and incorporating the ψ(CH₂NH) isostere can lead to the development of highly effective and stable inhibitors for targets such as HIV protease or caspases.[2][4]

Experimental Protocol: General Protease Inhibition Assay

This protocol outlines a general method for screening the inhibitory activity of a compound containing the Boc-Leu-ψ(CH₂NH)-Phe-OH motif against a target protease using a fluorogenic or colorimetric substrate.

Materials:

-

Purified target protease

-

Fluorogenic or colorimetric substrate specific to the protease

-

Assay buffer (optimized for the specific enzyme)

-

Boc-Leu-ψ(CH₂NH)-Phe-OH or a derivative synthesized from it

-

96-well microplate

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Prepare Reagents:

-

Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Dilute the protease and substrate in the assay buffer to their optimal working concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Add a small volume of the inhibitor solution to the test wells. Include control wells with solvent only (no inhibitor).

-

Add the protease solution to all wells except for the "no enzyme" control.

-

Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

-

-

Initiate Reaction:

-

Add the substrate solution to all wells to start the enzymatic reaction.

-

-

Measure Signal:

-

Monitor the change in fluorescence or absorbance over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Development of Antimicrobial Peptides (AMPs)

The enhanced stability of pseudopeptides makes them attractive scaffolds for the development of novel antimicrobial agents. Many natural AMPs are susceptible to degradation by bacterial proteases. By replacing key amide bonds with reduced amide isosteres, it is possible to create AMPs with prolonged activity. The hydrophobic nature of the leucine and phenylalanine residues in Boc-Leu-ψ(CH₂NH)-Phe-OH can contribute to the membrane-disrupting activity of AMPs. Recent studies have shown that even simple Boc-protected dipeptides can exhibit significant antibacterial activity.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

Boc-Leu-ψ(CH₂NH)-Phe-OH or a derivative

-

96-well microplate

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum:

-

Culture the bacteria overnight.

-

Dilute the overnight culture in fresh growth medium to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Prepare Inhibitor Dilutions:

-

Perform a serial two-fold dilution of the test compound in the growth medium across the wells of a 96-well plate.

-

-

Inoculate Plate:

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria with no compound) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

-

-

Determine MIC:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of Boc-Leu-ψ(CH₂NH)-Phe-OH.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, it is recommended to keep it at 0-8°C.[3]

-

Handling: Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid the formation of dust and aerosols.

-

Stability: The compound is generally stable under recommended storage conditions. Avoid strong oxidizing agents and strong acids.[6] For solution-based applications, it is advisable to prepare fresh solutions or store stock solutions at low temperatures (e.g., -20°C or -80°C) for short periods.

Conclusion

Boc-Leu-ψ(CH₂NH)-Phe-OH is a valuable and versatile building block for researchers and drug development professionals. Its core feature, the reduced amide bond, confers enhanced enzymatic stability and the potential for transition state mimicry, making it an ideal component for the design of protease inhibitors and antimicrobial peptides. By sourcing high-purity material from reputable suppliers and employing rigorous analytical techniques for quality control, researchers can confidently incorporate this pseudopeptide into their synthetic strategies. The detailed protocols provided in this guide serve as a starting point for exploring the full potential of Boc-Leu-ψ(CH₂NH)-Phe-OH in the development of next-generation therapeutics.

Visualizations

Structure of Boc-Leu-ψ(CH₂NH)-Phe-OH

Caption: Chemical structure of Boc-Leu-ψ(CH₂NH)-Phe-OH.

Workflow for Purity Analysis by RP-HPLC

Caption: Workflow for purity determination using RP-HPLC.

General Workflow for a Protease Inhibition Assay

Caption: General workflow for a protease inhibition assay.

References

- Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.

-

AAPPTec. (n.d.). Safety Data Sheet: Boc-Phe(4-NH2)-OH. [Link]

-

AAPPTec. (n.d.). Safety Data Sheet: Boc-Leu-OH H2O. [Link]

-

National Center for Biotechnology Information. "Boc-Met-Leu-Phe-OH" PubChem Compound Summary for CID 14655143. [Link]

- Keller, P. A., et al. (2019). Short Cationic Peptidomimetic Antimicrobials. Molecules, 24(8), 1618.

-

GlobeChemie. (n.d.). Material Safety Data Sheet for N-Boc-Phe-OH. [Link]

- Cholewinski, G., et al. (2011). Novel route in the synthesis of ψ[CH2NH] amide bond surrogate. Tetrahedron Letters, 52(36), 4604-4606.

- He, W., et al. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Journal of Pharmaceutical and Biomedical Analysis, 83, 137-144.

- Avan, I., Hall, C. D., & Katritzky, A. R. (2014). Peptidomimetics via modifications of amino acids and peptide bonds. Chemical Society Reviews, 43(10), 3575-3594.

- Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–45.

- Mant, C. T., & Hodges, R. S. (Eds.). (2002). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

- Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–296.

- Henninot, A., Collins, J. C., & Nuss, J. M. (2018). The Current State of Peptide Drug Discovery: Back to the Future?. Journal of medicinal chemistry, 61(4), 1382–1414.

-

AAPPTec. Boc-Phe-OH. [Link]

- Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3-45.

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). [Link]

- Angelini, A., et al. (2024).

-

MP Biomedicals. N-T-Boc-Phe-Leu-Phe-Leu-Phe. [Link]

- Jamnongkan, T., et al. (2015). An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. RSC Advances, 5(62), 50060-50064.

- Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.

-

Dipeptide Synthesis and the Age Determination of Bones. (n.d.). [Link]

- Protease Assays. (2012, May 1). In Assay Guidance Manual.

- Halder, A., et al. (2025). Boc-Protected Phenylalanine- and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Biopolymers, 116(1), e23649.

-

Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. (n.d.). [Link]

Sources

- 1. Recent advances in the synthesis and applications of reduced amide pseudopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

Boc-Leu-psi(CH2NH)-Phe-OH solid-phase peptide synthesis protocol

Application Note: Solid-Phase Synthesis of Boc-Leu- ψ(CH2NH) -Phe-OH via Reductive Amination

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the solid-phase synthesis of the ψ[CH2NH] pseudopeptide bond, yielding the conformationally constrained, protease-resistant building block Boc-Leu- ψ(CH2NH) -Phe-OH.

Mechanistic Rationale & Strategy

The ψ[CH2NH] reduced amide bond is a critical peptide isostere utilized in medicinal chemistry to confer profound proteolytic stability while maintaining the hydrogen-bond donor capacity of the native backbone . The direct introduction of this isostere is most efficiently achieved via solid-phase reductive amination, a methodology pioneered by Sasaki and Coy .

Synthesizing the specific target Boc-Leu- ψ(CH2NH) -Phe-OH requires precise control over reaction conditions to prevent side reactions and epimerization. The causality behind our experimental design is governed by three critical factors:

-

Selective Reduction via the Borch Reaction: Sodium cyanoborohydride ( NaBH3CN ) is strictly utilized instead of sodium borohydride ( NaBH4 ). NaBH3CN is stable under mildly acidic conditions (pH 4–5) and selectively reduces the highly electrophilic protonated iminium intermediate without prematurely reducing the unreacted Boc-Leu-CHO aldehyde into an unreactive alcohol .

-

Epimerization Control: Prolonged imine formation can lead to epimerization at the α -carbon of the amino aldehyde via enamine tautomerization. Therefore, a tightly timed protocol utilizing 1% acetic acid in DMF is employed to rapidly catalyze iminium formation and immediately trap it via reduction .

-

Orthogonal Cleavage Strategy: Because the final product must retain its N-terminal Boc protecting group, standard Merrifield or Wang resins (which require harsh 95% TFA or HF cleavage) are unsuitable. We utilize 2-Chlorotrityl chloride (2-CTC) resin . Its extreme acid lability allows for the selective cleavage of the pseudopeptide from the solid support using 1% TFA in dichloromethane (DCM), leaving the Boc group completely intact.

Process Visualization

The following diagram illustrates the logical progression of the solid-phase workflow, from resin loading to mild cleavage.

Workflow for solid-phase synthesis of Boc-Leu-psi(CH2NH)-Phe-OH via reductive amination.

Quantitative Reaction Parameters

To ensure reproducibility, all stoichiometric and temporal parameters are summarized below. This protocol is scaled for 1.0 mmol of starting resin.

| Reaction Phase | Reagent | Equivalents | Solvent / Catalyst | Time | Temp | Validation Method |

| Resin Loading | Fmoc-Phe-OH | 1.2 eq | DCM / DIPEA (4.0 eq) | 2 h | RT | UV Absorbance (301 nm) |

| Fmoc Deprotection | 20% Piperidine | Excess | DMF | 20 min | RT | Kaiser Test (Positive) |

| Imine Formation | Boc-Leu-CHO | 3.0 eq | DMF / 1% Acetic Acid | 1 h | RT | N/A (Transient state) |

| Reduction | NaBH3CN | 3.0 eq | DMF | 3 h | RT | Chloranil Test (Positive) |

| Mild Cleavage | 1% TFA | Excess | DCM | 3 x 10 min | RT | LC-MS ( [M+H]+ 365.24) |

Detailed Experimental Protocol

Phase 1: Resin Loading and Preparation

Objective: Establish the C-terminal amino acid on an acid-labile support.

-

Resin Swelling: Weigh 1.0 g of 2-CTC resin (loading capacity ~1.0 mmol/g) into a fritted solid-phase synthesis syringe. Swell in dry DCM (10 mL) for 30 minutes. Drain.

-

Loading: Dissolve Fmoc-Phe-OH (1.2 mmol, 465 mg) and DIPEA (4.0 mmol, 696 µL) in 8 mL of dry DCM. Draw the solution into the syringe and agitate at room temperature for 2 hours.

-

Capping: To cap unreacted trityl chloride sites, add 1 mL of HPLC-grade methanol directly to the reaction mixture. Agitate for 15 minutes.

-

Washing: Drain the resin and wash sequentially with DCM (3 × 10 mL) and DMF (3 × 10 mL).

-

Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat with fresh 20% piperidine for 15 minutes.

-

Validation: Wash the resin thoroughly with DMF (5 × 10 mL) and DCM (3 × 10 mL). Perform a Kaiser test on a few beads. A deep blue color confirms the successful generation of the free primary amine (H-Phe-Resin).

Phase 2: Solid-Phase Reductive Amination

Objective: Form the ψ[CH2NH] pseudopeptide bond with minimal epimerization.

-

Imine Formation: Swell the H-Phe-Resin in DMF. Dissolve Boc-Leu-CHO (3.0 mmol, 646 mg) in 8 mL of DMF containing 1% (v/v) glacial acetic acid. Add this solution to the resin and agitate for exactly 1 hour at room temperature. Note: The acidic environment is critical to protonate the hemiaminal, driving the formation of the electrophilic iminium ion.

-

Reduction: Dissolve NaBH3CN (3.0 mmol, 188 mg) in 2 mL of DMF. Add this dropwise to the reaction vessel containing the iminium resin. Agitate for 3 hours at room temperature.

-

Neutralization & Washing: Drain the reaction mixture. Wash the resin with DMF (3 × 10 mL). To neutralize any residual acetate salts, wash with 5% DIPEA in DMF (2 × 10 mL), followed by standard washes of DMF (3 × 10 mL) and DCM (3 × 10 mL).

-

Validation: Perform a Kaiser test (must be colorless/negative, indicating total consumption of the primary amine) and a Chloranil test (must be blue/green, confirming the presence of the newly formed secondary amine).

Phase 3: Mild Cleavage and Isolation

Objective: Cleave the product from the resin while preserving the N-terminal Boc group.

-

Cleavage: Treat the dried resin with 10 mL of a freshly prepared cleavage cocktail consisting of 1% TFA in DCM (v/v). Agitate gently for 10 minutes at room temperature.

-

Collection: Filter the cleavage solution into a round-bottom flask containing 1 mL of 10% pyridine in methanol to immediately neutralize the TFA, preventing any slow degradation of the Boc group.

-

Repetition: Repeat the 1% TFA cleavage step two additional times (10 minutes each) to ensure quantitative recovery.

-

Isolation: Pool the filtrates and concentrate under reduced pressure at <30°C. Precipitate the crude Boc-Leu- ψ(CH2NH) -Phe-OH by adding ice-cold diethyl ether. Centrifuge, decant the ether, and dry the pellet under a high vacuum.

Analytical Validation

A self-validating protocol requires rigorous analytical checks. The final crude product must be analyzed via LC-MS to confirm the successful reductive amination.

-

Chemical Formula: C20H32N2O4

-

Exact Mass Calculation:

-

Boc group ( C5H9O2 ) + Leu fragment ( C6H13N ) + Phe fragment ( C10H10NO2 ) = C20H32N2O4 .

-

-

Expected MS Signal: The primary target mass is 364.24 Da . Look for the [M+H]+ peak at 365.24 m/z in positive ion mode.

References

-

Sasaki, Y., & Coy, D. H. (1987). Solid phase synthesis of peptides containing the CH2NH peptide bond isostere. Peptides, 8(1), 119-121. Source: PubMed. URL:[Link]

-

Horn, T., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(2), 104–111. Source: PMC. URL:[Link]

-

Ollivier, N., et al. (2021). Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-hydroxybenzyl-cysteine Peptide Crypto-thioesters. ChemRxiv. Source: ChemRxiv. URL:[Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). Cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. Source: Chem-Station. URL:[Link]

-

Hocart, S. J., et al. (1998). Solid-phase synthesis and biological properties of psi [CH2NH] pseudopeptide analogues of a highly potent somatostatin octapeptide. Journal of Medicinal Chemistry. Source: PubMed. URL:[Link]

Application Notes and Protocols: Incorporation of Boc-Leu-ψ(CH₂NH)-Phe-OH into Peptide Sequences

Introduction: The Significance of the Reduced Amide Bond Isostere

In the landscape of peptidomimetic design and drug discovery, the modification of the peptide backbone is a cornerstone strategy for enhancing therapeutic properties.[1][2] Pseudopeptides, which incorporate non-standard amide bond isosteres, offer a powerful approach to overcome the inherent limitations of natural peptides, such as poor metabolic stability and suboptimal pharmacokinetic profiles.[3][4] Among the most effective and widely utilized modifications is the reduced amide bond, ψ(CH₂NH), which replaces the scissile carbonyl group of a standard peptide bond with a more stable secondary amine.[3][5][6]

The dipeptide building block, Boc-Leu-ψ(CH₂NH)-Phe-OH , is a valuable synthon for introducing this key modification. The replacement of the amide bond between Leucine and Phenylalanine with a methylene amine linkage imparts several advantageous characteristics:

-

Enhanced Enzymatic Stability: The absence of the carbonyl group renders the bond resistant to cleavage by common peptidases, significantly increasing the in-vivo half-life of the resulting peptide.[3]

-

Increased Flexibility and Hydrophilicity: The reduced amide bond introduces a more flexible and linear structure compared to the rigid planar amide bond.[3] The secondary amine is also protonable, which can increase the hydrophilicity of the peptide.[3][7]

-

Transition State Mimicry: The tetrahedral geometry of the methylene amine can act as a transition state mimetic for the tetrahedral intermediate formed during enzymatic peptide bond hydrolysis, making it a valuable tool for designing enzyme inhibitors.[3]

-

Modulation of Secondary Structure: The incorporation of a ψ(CH₂NH) bond can perturb α-helical structures, a feature that can be exploited to fine-tune the biological activity and selectivity of peptides.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of Boc-Leu-ψ(CH₂NH)-Phe-OH into peptide sequences. We will detail both solid-phase and solution-phase synthetic strategies, offering step-by-step protocols, critical considerations, and characterization methods.

Chemical Properties of Boc-Leu-ψ(CH₂NH)-Phe-OH

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂N₂O₄ | [8] |

| Molecular Weight | 364.49 g/mol | [8] |

| Appearance | White powder | [8] |

| Purity | ≥ 99.0% (HPLC) | [8] |

| Storage Conditions | Store at 0-8 °C | [8] |

Synthetic Strategies for Incorporation

The incorporation of this pseudopeptide can be achieved through two primary synthetic routes: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS). The choice of method will depend on the length of the target peptide, the desired scale, and the available resources.

Strategy 1: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the preferred method for synthesizing peptides up to around 30-40 amino acids in a research setting.[9][10] The growing peptide chain is anchored to an insoluble polymer support, which simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing.[9][11]

Conceptual Workflow for SPPS Incorporation

Caption: SPPS workflow for incorporating the pseudopeptide.

Detailed Protocol for SPPS Incorporation (Fmoc/tBu Strategy)

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and the pseudopeptide is being incorporated in the middle of the sequence.

Materials and Reagents:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide)

-

Fmoc-protected amino acids

-

Boc-Leu-ψ(CH₂NH)-Phe-OH

-

Boc-protected amino acids[12]

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU, or HCTU[13]

-

Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)[13]

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane) (Peptide synthesis grade)

-

Fmoc Deprotection Solution: 20% piperidine in DMF

-

Boc Deprotection Solution: 25-50% TFA (Trifluoroacetic acid) in DCM[11][14]

-

Neutralization Solution: 5% DIPEA in DMF

-

Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Diethyl ether (cold)

Protocol Steps:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Synthesis of Peptide Chain (C-terminal to pseudopeptide):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Coupling:

-

Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor coupling completion with a Kaiser test.

-

-

Washing: Wash the resin as described above.

-

Repeat this cycle until the amino acid preceding the Leu-Phe junction is coupled.

-

-

Incorporation of Boc-Leu-ψ(CH₂NH)-Phe-OH:

-

Perform a final Fmoc deprotection on the N-terminal amino group of the resin-bound peptide.

-

Coupling:

-

Dissolve Boc-Leu-ψ(CH₂NH)-Phe-OH (2 eq.) in DMF.

-

Add HBTU (1.9 eq.) and DIPEA (4 eq.).

-

Add the activated solution to the resin and agitate for 2-4 hours, or overnight if necessary. The reduced amide bond can lead to slower coupling kinetics.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

-

Synthesis of Peptide Chain (N-terminal to pseudopeptide):

-

Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 2 minutes, drain, and repeat for 20 minutes.[14]

-

Washing: Wash the resin with DCM (3x), and DMF (3x).

-

Neutralization: Treat the resin with 5% DIPEA in DMF for 5 minutes (2x).

-

Washing: Wash with DMF (3x).

-

Coupling (Boc-protected amino acids): Couple the subsequent Boc-protected amino acids using the same coupling reagents as in step 2.

-

Repeat this cycle for the remaining amino acids in the sequence.

-

-

Cleavage and Global Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge, decant the ether, and dry the peptide pellet.

-

-

Purification and Characterization:

-

Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight.

-

Strategy 2: Solution-Phase Peptide Synthesis

Solution-phase synthesis is often used for large-scale synthesis or for peptides that are difficult to synthesize on a solid support.[15][16][17] It involves coupling protected amino acids or peptide fragments in a suitable solvent, followed by purification of the intermediate product at each step.[15][18]

Conceptual Workflow for Solution-Phase Synthesis

Caption: Fragment condensation strategy in solution-phase synthesis.

Detailed Protocol for Solution-Phase Incorporation (Fragment Condensation)

This protocol describes a convergent approach where the pseudopeptide is coupled to a C-terminal peptide fragment, followed by coupling to an N-terminal fragment.

Materials and Reagents:

-

Boc-Leu-ψ(CH₂NH)-Phe-OH

-

Appropriately protected N-terminal peptide fragment (e.g., Boc-X-Y-OH)

-

Appropriately protected C-terminal peptide fragment (e.g., H-A-B-OMe)

-

Coupling Reagents: DCC (Dicyclohexylcarbodiimide)/HOBt (Hydroxybenzotriazole) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)/HOBt[15][18]

-

Boc Deprotection: TFA/DCM or 4M HCl in Dioxane[1]

-

Ester Saponification: LiOH or NaOH in a solvent mixture (e.g., THF/water)

-

Solvents: DMF, DCM, Ethyl Acetate, Hexane

-

Aqueous solutions for workup: 1N HCl, saturated NaHCO₃, brine

Protocol Steps:

-

Synthesis of Peptide Fragments: Synthesize the N-terminal (Boc-protected) and C-terminal (ester-protected) peptide fragments using standard solution-phase methods.[16][19]

-

Coupling of Pseudopeptide to C-terminal Fragment:

-

Dissolve Boc-Leu-ψ(CH₂NH)-Phe-OH (1 eq.), the C-terminal fragment (e.g., H-Phe-Ala-OMe, 1 eq.), and HOBt (1.1 eq.) in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.1 eq.) and stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, water, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting protected pseudopeptide fragment by column chromatography on silica gel.

-

-

Deprotection of the Coupled Fragment:

-

N-terminal Boc Deprotection: Dissolve the purified fragment in 4M HCl/Dioxane and stir for 1-2 hours at room temperature. Evaporate the solvent to obtain the HCl salt of the peptide.

-

-

Coupling of the N-terminal Fragment:

-

Couple the N-terminal peptide fragment (e.g., Boc-Ala-Gly-OH) to the deprotected pseudopeptide fragment from the previous step using the same coupling and workup procedure described in step 2.

-

-

Final Deprotection:

-

C-terminal Ester Saponification: Dissolve the fully protected peptide in a mixture of THF and water. Add LiOH (1.5 eq.) and stir until the reaction is complete (monitored by TLC or HPLC). Neutralize with 1N HCl and extract the product.

-

N-terminal Boc Deprotection: Remove the final Boc group as described in step 3.

-

-

Purification and Characterization:

-

Purify the final peptide by RP-HPLC.

-

Characterize by mass spectrometry and NMR to confirm structure and purity.

-

Characterization and Quality Control

Thorough characterization is essential to confirm the successful incorporation of the pseudopeptide and the purity of the final product.

| Technique | Purpose | Expected Outcome |

| RP-HPLC | Assess purity and retention time. | A single major peak indicating high purity (>95%). The retention time will be different from the corresponding native peptide. |

| Mass Spectrometry (ESI-MS, MALDI-TOF) | Confirm molecular weight. | The observed mass should match the calculated mass of the pseudopeptide, which will be 14 Da less than the native peptide due to the CO to CH₂ replacement. |

| NMR Spectroscopy (¹H, ¹³C) | Confirm the presence of the ψ(CH₂NH) bond and overall structure. | Appearance of new signals in the aliphatic region corresponding to the -CH₂-NH- protons and disappearance of the amide proton signal. |

| Amino Acid Analysis | Confirm amino acid composition. | The analysis will show the expected ratios of all amino acids except for the modified Leu-Phe pair. |

Conclusion

The incorporation of Boc-Leu-ψ(CH₂NH)-Phe-OH provides a robust method for creating peptides with enhanced stability and potentially novel biological activities. The choice between solid-phase and solution-phase synthesis will be dictated by the specific goals of the research. By carefully following the detailed protocols and implementing rigorous characterization, researchers can successfully synthesize these valuable pseudopeptides for a wide range of applications in drug discovery and chemical biology. The unique properties conferred by the reduced amide bond, such as increased positive charge and altered secondary structure, offer exciting possibilities for developing new therapeutic agents.[5][6]

References

- Coy, D. H., et al. (n.d.). Recent advances in the synthesis and applications of reduced amide pseudopeptides. PubMed.

- Scott, W. L., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science.

- Chem-Impex. (n.d.). Boc-Leu-y(CH2NH)-Phe-OH. Chem-Impex International.

- Ramkisson, S. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. CORE.

- Sigma-Aldrich. (n.d.). Boc-Phe-OH. Sigma-Aldrich.

- Oh, J. E., et al. (2000). Characterization of the unique function of a reduced amide bond in a cytolytic peptide that acts on phospholipid membranes. PubMed.

- Grigoropoulou, M., et al. (2026). Peptide-directed solid-phase reductive amination. RSC Publishing.

- Oh, J. E., et al. (2000). Characterization of the unique function of a reduced amide bond in a cytolytic peptide that acts on phospholipid membranes. PMC.

- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.